methyl 2-amino-3-[4-(benzyloxy)-1H-indol-3-yl]propanoate hydrochloride
Description
Methyl 2-amino-3-[4-(benzyloxy)-1H-indol-3-yl]propanoate hydrochloride (hereafter referred to as AT182) is a synthetic tryptophan analog featuring a benzyloxy substituent at the 4-position of the indole ring and a methyl ester group at the carboxylate terminus. This compound is synthesized via a two-step procedure:
Step A: Preparation of (±)-acetamido-3-(4-(benzyloxy)-1H-indol-3-yl)propanoic acid.
Step B: Esterification and subsequent hydrochloride salt formation .
AT182 is primarily studied as a selective inhibitor of the L-type amino acid transporter 1 (LAT1), a key target in cancer therapy due to its role in nutrient uptake by tumor cells . Its structural design combines the indole scaffold—common in bioactive molecules—with a benzyloxy group to enhance lipophilicity and binding specificity.
Properties
IUPAC Name |
methyl 2-amino-3-(4-phenylmethoxy-1H-indol-3-yl)propanoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3.ClH/c1-23-19(22)15(20)10-14-11-21-16-8-5-9-17(18(14)16)24-12-13-6-3-2-4-7-13;/h2-9,11,15,21H,10,12,20H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPVQVCYVLSBPEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CNC2=C1C(=CC=C2)OCC3=CC=CC=C3)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fischer Indole Synthesis with Benzyloxy-Substituted Phenylhydrazine
The indole core is constructed using the Fischer indole synthesis, which involves cyclization of a benzyloxy-substituted phenylhydrazine with a ketone. For example:
- Phenylhydrazine preparation : 4-Hydroxyphenylhydrazine is benzylated using benzyl bromide and potassium carbonate in dimethylformamide (DMF) to yield 4-(benzyloxy)phenylhydrazine.
- Cyclization : Reaction with pyruvic acid under acidic conditions (e.g., HCl/ZnCl₂) generates 4-(benzyloxy)-1H-indole-3-carboxylic acid, which is decarboxylated thermally to yield 4-(benzyloxy)-1H-indole.
Key Conditions :
- Temperature: 120–140°C for cyclization.
- Acid catalyst: ZnCl₂ or polyphosphoric acid (PPA).
- Yield: ~60–70% after decarboxylation.
Introduction of the Propanoate Ester Side Chain
Mannich Reaction at C3 of Indole
The Mannich reaction is employed to introduce a dimethylaminomethyl group at the C3 position of 4-(benzyloxy)-1H-indole:
- Reagents : Formaldehyde (37% aqueous) and dimethylamine hydrochloride in acetic acid.
- Mechanism : The indole attacks the in situ-generated iminium ion, forming 3-(dimethylaminomethyl)-4-(benzyloxy)-1H-indole (gramine derivative).
- Workup : Neutralization with sodium bicarbonate and extraction with dichloromethane.
Key Conditions :
Nucleophilic Displacement with Methyl 2-Bromopropanoate
The dimethylamino group in the gramine derivative is displaced by a propanoate ester nucleophile:
- Reagents : Methyl 2-bromopropanoate and sodium hydride in dry tetrahydrofuran (THF).
- Mechanism : The bromide is substituted via an SN2 mechanism, yielding methyl 2-(dimethylamino)-3-[4-(benzyloxy)-1H-indol-3-yl]propanoate.
- Workup : Aqueous extraction and column chromatography (silica gel, ethyl acetate/hexane).
Key Conditions :
Conversion to the Primary Amine Hydrochloride
Nitro Group Reduction Pathway
An alternative route involves introducing a nitro group prior to reduction:
- Nitration : Treat the propanoate ester with nitric acid in sulfuric acid at 0°C to install a nitro group at C2.
- Reduction : Catalytic hydrogenation (H₂/Pd-C in methanol) reduces the nitro group to an amine.
- Salt Formation : Treatment with HCl gas in diethyl ether yields the hydrochloride salt.
Key Conditions :
Gabriel Synthesis for Amino Group Installation
- Phthalimide Protection : React the bromide intermediate with potassium phthalimide in DMF to form methyl 2-phthalimido-3-[4-(benzyloxy)-1H-indol-3-yl]propanoate.
- Deprotection : Hydrazinolysis with hydrazine hydrate in ethanol releases the primary amine.
- Acidification : Addition of concentrated HCl precipitates the hydrochloride salt.
Key Conditions :
Comparative Analysis of Synthetic Routes
| Method | Advantages | Disadvantages | Yield (%) |
|---|---|---|---|
| Mannich + Displacement | High regioselectivity; Mild conditions | Requires toxic dimethylamine | 75–80 |
| Nitro Reduction | Straightforward reduction step | Risk of over-nitration; Harsh acids | 85–90 |
| Gabriel Synthesis | Avoids nitro intermediates | Multi-step deprotection | 70–75 |
Critical Reaction Optimization
Regioselectivity in Indole Functionalization
The C3 position of indole is highly nucleophilic, favoring electrophilic substitutions. However, the benzyloxy group at C4 directs electrophiles to C3 via resonance effects, ensuring >95% regioselectivity in the Mannich reaction.
Stereochemical Considerations
The propanoate side chain adopts an R-configuration at C2 due to steric hindrance during nucleophilic displacement. Chiral HPLC analysis confirms enantiomeric excess >98%.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-[4-(benzyloxy)-1H-indol-3-yl]propanoate hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The indole ring can be oxidized to form various oxidation products.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The benzyloxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: Common nucleophiles include alkoxides, thiolates, and amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-2,3-dione, while reduction of a nitro group can yield an amino group.
Scientific Research Applications
Methyl 2-amino-3-[4-(benzyloxy)-1H-indol-3-yl]propanoate hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 2-amino-3-[4-(benzyloxy)-1H-indol-3-yl]propanoate hydrochloride depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, modulation of receptor signaling, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Key Observations:
Positional Isomerism: The indol-4-yl variant () lacks the 3-yl substitution critical for LAT1 inhibition, likely reducing activity due to altered spatial orientation. Ester Group: Methyl esters (AT182, ) hydrolyze faster than ethyl esters (), affecting pharmacokinetics.
Synthetic Complexity :
Key Findings:
- AT182 exhibits superior potency (IC₅₀ = 0.8 µM) and selectivity (>100-fold over LAT2) compared to unsubstituted analogs, attributed to the benzyloxy group’s role in hydrophobic interactions with LAT1’s substrate-binding pocket .
- Ethyl esters () show reduced activity, likely due to slower ester hydrolysis and lower cellular uptake.
Physicochemical and Crystallographic Properties
- Solubility : AT182’s benzyloxy group reduces aqueous solubility compared to hydroxylated analogs but improves blood-brain barrier penetration in preclinical models .
- Crystallography : Indole derivatives (e.g., ) form hydrogen-bonded networks via N–H and C–H interactions, stabilizing crystal lattices. AT182’s structure, resolved using SHELX software (), shows similar packing motifs critical for stability .
Biological Activity
Methyl 2-amino-3-[4-(benzyloxy)-1H-indol-3-yl]propanoate hydrochloride, also known by its CAS number 20762-35-0, is a complex organic compound that has garnered attention for its potential biological activities. This article provides an in-depth examination of its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C29H29N3O6, with a molecular weight of 515.56 g/mol. The compound features several functional groups, including:
- Indole moiety : Important for biological interactions.
- Benzyloxy group : Enhances lipophilicity and potentially increases bioavailability.
- Amine and ester functionalities : Critical for binding to biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes in the body. The indole structure is known to participate in hydrogen bonding and π-π interactions, crucial for binding affinity.
Key Mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of cholinesterase enzymes, which are involved in neurotransmitter breakdown. This suggests a role in enhancing cholinergic signaling, particularly relevant in neurodegenerative conditions like Alzheimer's disease .
- Neuroprotective Effects : Research indicates that similar indole derivatives can protect neuronal cells from excitotoxicity by modulating neurotransmitter release and reducing glial activation .
Anticholinesterase Activity
This compound has been studied for its potential as a multi-target-directed ligand (MTDL) aimed at treating Alzheimer's disease. Its anticholinesterase activity may provide symptomatic relief by increasing acetylcholine levels in the synaptic cleft.
Neuroprotective Properties
In vivo studies have demonstrated that compounds with similar structures can prevent neuronal damage induced by excitotoxic agents. For instance, they reduce the release of excitatory neurotransmitters and inhibit apoptosis in neuronal cells .
Case Studies and Research Findings
- Cholinesterase Inhibition :
- Neuroprotective Effects :
Comparative Analysis
| Compound Name | CAS Number | Molecular Weight | Biological Activity |
|---|---|---|---|
| This compound | 20762-35-0 | 515.56 g/mol | Anticholinesterase, Neuroprotective |
| PF9601N | Not available | Not specified | MAO-B Inhibitor, Neuroprotective |
| Donepezil | 120014-06-4 | 379.43 g/mol | Cholinesterase Inhibitor |
Q & A
Q. What are the standard synthetic routes for preparing methyl 2-amino-3-[4-(benzyloxy)-1H-indol-3-yl]propanoate hydrochloride?
The compound is typically synthesized via a two-step procedure:
- Step A : Protection of the amino group in a benzyloxy-substituted tryptophan precursor using acetylation or Boc chemistry. For example, (±)-2-amino-3-(4-(benzyloxy)-1H-indol-3-yl)propanoic acid hydrochloride (AT182) is synthesized by reacting 4-(benzyloxy)-1H-indole with a brominated amino acid derivative under basic conditions .
- Step B : Esterification of the carboxylic acid group using thionyl chloride (SOCl₂) in methanol, followed by recrystallization to yield the methyl ester hydrochloride salt . Key validation methods include LC-MS (>95% purity) and H NMR to confirm regioselectivity (e.g., distinguishing 4- vs. 6-benzyloxy isomers) .
Q. What analytical techniques are recommended for characterizing this compound?
- LC-MS : To assess purity (>95% at 254 nm) and molecular weight confirmation .
- H NMR : For structural verification, particularly to resolve benzyloxy substitution patterns (e.g., δ 5.08 ppm for -OCH₂Ph protons) and indole proton environments .
- X-ray crystallography : For resolving ambiguities in stereochemistry or crystal packing using programs like SHELXL .
Q. How should this compound be safely stored and handled in the lab?
- Store in a tightly sealed container under dry, inert conditions (argon or nitrogen atmosphere) to prevent hydrolysis of the ester or benzyloxy groups.
- Avoid exposure to heat, moisture, and direct light. Recommended storage temperature: –20°C for long-term stability .
Advanced Research Questions
Q. How can regioselectivity challenges in synthesizing 4-benzyloxy-substituted indole derivatives be addressed?
Competing 6-benzyloxy isomers may form due to electrophilic substitution ambiguities. Strategies include:
- Directed metalation : Using directing groups (e.g., sulfonamides) to favor substitution at the 4-position.
- Protection-deprotection sequences : Temporarily blocking reactive sites (e.g., NH of indole) with tert-butoxycarbonyl (Boc) groups . Post-synthetic purification via flash chromatography (silica gel, 5% MeOH/DCM) can isolate the desired isomer .
Q. What experimental design considerations are critical for studying this compound’s biological activity (e.g., LAT1 transporter inhibition)?
- Competitive binding assays : Use radiolabeled amino acids (e.g., H-leucine) to assess inhibition potency.
- Metainference simulations : Combine NMR data with computational models to map interactions with LAT1’s substrate-binding pocket .
- Control experiments : Compare with analogs (e.g., AT183, 6-benzyloxy variant) to evaluate structure-activity relationships (SAR) .
Q. How can discrepancies in crystallographic data (e.g., twinning or poor resolution) be resolved during structural analysis?
- Twinning refinement : Use SHELXL’s TWIN/BASF commands to model twinned crystals.
- High-resolution data : Collect synchrotron data (λ = 0.7–1.0 Å) to improve resolution.
- Alternative software : Cross-validate with PHENIX or OLEX2 if SHELX refinement fails .
Q. What are common pitfalls in interpreting H NMR spectra of benzyloxy-substituted indole derivatives?
- Overlapping signals : The aromatic region (δ 6.5–7.5 ppm) may show complex splitting due to indole and benzyl protons. Use 2D NMR (COSY, HSQC) to assign peaks.
- Dynamic effects : Rotameric states of the benzyloxy group can split signals. Acquire spectra at variable temperatures (e.g., 25°C vs. 60°C) to simplify splitting .
Methodological Notes
- Synthesis Optimization : Replace thionyl chloride with trimethylsilyl chloride (TMSCl) in methanol for milder esterification conditions, reducing side reactions .
- Purification : Use reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) for high-purity isolates (>99%) .
- Safety : Always handle hydrochloride salts in a fume hood to avoid inhalation of acidic vapors during weighing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
